8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 5446-56-0
VCID: VC3764924
InChI: InChI=1S/C10H9NO5/c1-15-7-3-5(10(13)14)2-6-9(7)16-4-8(12)11-6/h2-3H,4H2,1H3,(H,11,12)(H,13,14)
SMILES: COC1=CC(=CC2=C1OCC(=O)N2)C(=O)O
Molecular Formula: C10H9NO5
Molecular Weight: 223.18 g/mol

8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

CAS No.: 5446-56-0

Cat. No.: VC3764924

Molecular Formula: C10H9NO5

Molecular Weight: 223.18 g/mol

* For research use only. Not for human or veterinary use.

8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid - 5446-56-0

Specification

CAS No. 5446-56-0
Molecular Formula C10H9NO5
Molecular Weight 223.18 g/mol
IUPAC Name 8-methoxy-3-oxo-4H-1,4-benzoxazine-6-carboxylic acid
Standard InChI InChI=1S/C10H9NO5/c1-15-7-3-5(10(13)14)2-6-9(7)16-4-8(12)11-6/h2-3H,4H2,1H3,(H,11,12)(H,13,14)
Standard InChI Key LCWSHJZYFMWNTE-UHFFFAOYSA-N
SMILES COC1=CC(=CC2=C1OCC(=O)N2)C(=O)O
Canonical SMILES COC1=CC(=CC2=C1OCC(=O)N2)C(=O)O

Introduction

Chemical Identity and Classification

8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a heterocyclic compound belonging to the benzoxazine family. Benzoxazines are characterized by a six-membered heterocycle containing both oxygen and nitrogen atoms fused to a benzene ring . The specific compound discussed in this article contains several functional groups that distinguish it from other benzoxazine derivatives, including a methoxy group at position 8, a carbonyl group at position 3, and a carboxylic acid group at position 6.

The compound is registered with Chemical Abstracts Service (CAS) under the number 5446-56-0, providing a unique identifier for this specific chemical structure . It is classified as a dihydro-benzoxazine derivative, indicating the partial saturation of the heterocyclic ring. The presence of the 3-oxo (carbonyl) group further classifies it as an oxo-benzoxazine, while the carboxylic acid and methoxy substituents contribute to its specific chemical, physical, and potentially biological properties.

In the broader context of heterocyclic chemistry, this compound represents an important structural template that combines multiple reactive functional groups, making it of interest for both synthetic organic chemistry and potential pharmaceutical applications. The benzoxazine scaffold itself has garnered significant research attention due to its presence in various bioactive compounds and materials science applications.

Physical and Chemical Properties

8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid possesses distinctive physical and chemical properties that influence its behavior in various chemical and biological systems. The compound has a molecular formula of C10H9NO5 and a precise molecular weight of 223.18 g/mol . Its structure incorporates multiple functional groups including a carboxylic acid, a methoxy group, and a lactam-like structure within the oxazine ring.

The compound appears as a white to off-white solid at room temperature . It exhibits remarkable thermal stability, with a melting point exceeding 295°C, at which point decomposition occurs rather than a clean phase transition to liquid . The predicted boiling point is significantly higher at approximately 478.5±45.0°C, though this value is theoretical given the compound's decomposition behavior .

The following table summarizes the key physical and chemical properties of 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid:

PropertyValueSource/Note
Molecular FormulaC10H9NO5Experimentally determined
Molecular Weight223.18 g/molCalculated from atomic weights
Physical StateSolidAt room temperature
ColorWhite to Off-WhiteVisual characterization
Density1.427±0.06 g/cm³Predicted value
Melting Point>295°C (with decomposition)Experimental observation
Boiling Point478.5±45.0°CPredicted value
pKa3.98±0.20Predicted value for carboxylic acid group
SolubilitySlightly soluble in DMSO; Very slightly soluble in heated methanolExperimental observation

The compound's solubility profile is particularly noteworthy for research applications. It shows limited solubility in common organic solvents, being only slightly soluble in dimethyl sulfoxide (DMSO) and very slightly soluble in methanol when heated . This solubility behavior presents challenges for solution-phase reactions and biological testing but can be addressed through appropriate solvent selection or derivatization strategies.

Nomenclature and Alternative Identifiers

Structural Analysis and Chemical Reactivity

The molecular structure of 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid contains several reactive functional groups that define its chemical behavior. The compound features a partially saturated benzoxazine core with strategic substitutions that create multiple centers for potential reactivity.

The carbonyl group at position 3 (the 3-oxo designation) creates an amide-like functionality when considered with the adjacent nitrogen atom. This structural feature influences the compound's stability and creates a potential site for nucleophilic attack. The carboxylic acid group at position 6 provides acidic character with a predicted pKa of approximately 3.98±0.20 , making it likely to ionize under physiological conditions. This functional group serves as a potential site for derivatization through esterification, amidation, or salt formation.

While specific reaction data for 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is limited in the available literature, insights can be drawn from the general reactivity patterns of benzoxazine compounds. Related benzoxazine structures commonly undergo reactions including:

  • Ring-opening polymerization reactions, particularly relevant in materials science applications of benzoxazines

  • Nucleophilic substitutions at electrophilic carbon centers

  • Modification of the carboxylic acid group through standard carboxylic acid chemistry

  • Potential hydrolysis under acidic or basic conditions, which may cleave the heterocyclic ring

The methoxy group at position 8 likely influences the electron density distribution within the aromatic ring, potentially affecting the reactivity of other functional groups. This substituent may be subject to demethylation under specific conditions, generating a phenolic hydroxyl group that would further alter the compound's properties and reactivity.

From structural analysis, the compound likely exists in a relatively planar conformation due to the partial aromaticity of the system, though the saturated portion of the oxazine ring introduces some non-planarity. This structural feature has implications for potential binding interactions in biological systems, where planar or near-planar molecules often demonstrate intercalation capabilities with biomacromolecules such as DNA.

Analytical Methods and Characterization

Accurate identification and characterization of 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid require the application of various analytical techniques. While specific analytical data for this compound is limited in the provided search results, standard methods applicable to benzoxazine compounds can be discussed.

Spectroscopic methods provide valuable tools for structural confirmation and purity assessment. Fourier-transform infrared (FTIR) spectroscopy would reveal characteristic absorption bands for key functional groups, including the carboxylic acid (typically 1700-1725 cm⁻¹ for C=O stretching and 2500-3300 cm⁻¹ for O-H stretching), the 3-oxo group (likely around 1650-1680 cm⁻¹), and the methoxy group (2815-2835 cm⁻¹ for O-CH₃ stretching). For benzoxazine structures, characteristic absorption bands around 1230 cm⁻¹ associated with the C-O-C antisymmetric stretching of the oxazine ring would be expected .

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. ¹H NMR would show signals for the methoxy protons (typically a singlet around 3.7-3.9 ppm), the methylene protons of the oxazine ring (characteristic singlets between 4.5-5.5 ppm) , and the aromatic protons (6.5-8.0 ppm). ¹³C NMR would reveal the carbonyl carbons of both the carboxylic acid and the 3-oxo group (typically 160-180 ppm), as well as the aromatic and methoxy carbons.

Mass spectrometry would be valuable for confirming the molecular weight and fragmentation pattern. The molecular ion peak would be expected at m/z 223 (corresponding to the molecular weight), with fragment ions providing additional structural confirmation.

Chromatographic methods such as high-performance liquid chromatography (HPLC) would be useful for assessing purity and for separation purposes. Given the compound's limited solubility profile, method development would require careful consideration of mobile phase composition, potentially utilizing DMSO as a component or for sample preparation.

X-ray crystallography, if single crystals could be obtained, would provide definitive confirmation of the three-dimensional structure, including bond angles and lengths. This would be particularly valuable for understanding the conformation of the partially saturated oxazine ring.

Elemental analysis for carbon, hydrogen, nitrogen, and oxygen content would provide additional confirmation of the molecular formula and sample purity, with expected values of C (53.81%), H (4.06%), N (6.28%), and O (35.85%) based on the molecular formula C₁₀H₉NO₅.

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